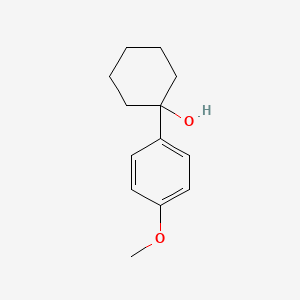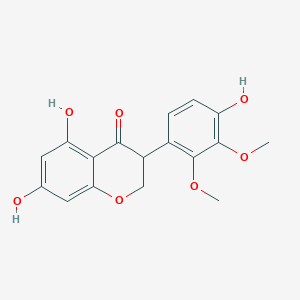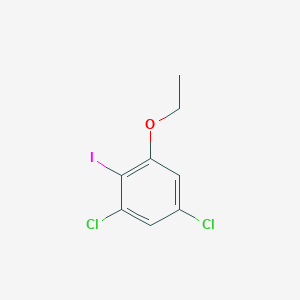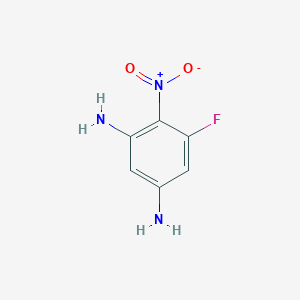
1-(4-Methoxyphenyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O2. It is a white crystalline solid that is soluble in organic solvents like dichloromethane and methanol but insoluble in water . This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)cyclohexan-1-ol can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of an alkali alkoxide in methanol or ethanol to form 1-(cyano-4-methoxyphenyl)methylcyclohexanol. This intermediate is then hydrogenated using a hydrogenation catalyst and an inorganic acid to yield this compound .
Another method involves the electrochemical deconstructive functionalization of cycloalkanols via alkoxy radicals enabled by proton-coupled electron transfer (PCET). This method is applicable across a diverse array of substituted cycloalkanols and can be performed on a gram scale in continuous single-pass flow .
Industrial Production Methods
Industrial production of this compound often involves the use of dual catalysts like Co-NiO, which enhances the reaction rate and yield. The process typically includes dissolving 1-cyano-(4-methoxyphenyl)methylcyclohexanol in an organic solvent, adding the catalyst, and reacting under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or other reduced derivatives.
Substitution: Produces substituted phenylcyclohexanols.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)cyclohexan-1-ol involves its interaction with molecular targets and pathways. For example, in electrochemical reactions, the compound undergoes oxidation to form alkoxy radicals, which then participate in various bond-forming processes. These radicals can undergo β-scission processes, hydrogen atom transfers, and addition to π-systems, leading to the formation of functionalized products .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)cyclohexan-1-ol is similar to compounds like venlafaxine and desvenlafaxine, which are used as antidepressants. These compounds share a similar phenylcyclohexanol structure but differ in their functional groups and specific applications. For example, venlafaxine is a serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and anxiety disorders .
List of Similar Compounds
Venlafaxine: An antidepressant used to treat major depressive disorder and anxiety disorders.
Desvenlafaxine: An active metabolite of venlafaxine with similar therapeutic uses.
1-(4-Methoxyphenyl)cyclohexan-1-amine: A related compound with potential biological activities.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8,14H,2-4,9-10H2,1H3 |
Clave InChI |
FLYAGGNZYBWGJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)




